molecular formula C28H29BN2O2 B11777374 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole

Cat. No.: B11777374
M. Wt: 436.4 g/mol
InChI Key: UDDYXPPGFPNPGX-UHFFFAOYSA-N
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Description

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole is a complex organic compound that features a pyrazole ring substituted with a trityl group and a dioxaborolane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole typically involves multiple stepsThe reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing safety measures to handle potentially hazardous reagents and intermediates. The use of automated reactors and continuous flow systems can enhance efficiency and reproducibility in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different boronic acid derivatives, while substitution reactions can introduce new functional groups into the pyrazole ring .

Scientific Research Applications

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The dioxaborolane moiety can participate in boron-mediated reactions, while the trityl group provides stability and influences the compound’s reactivity. The exact molecular targets and pathways depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-trityl-1H-pyrazole is unique due to the combination of its functional groups, which provide a balance of stability and reactivity. The trityl group enhances the compound’s stability, while the dioxaborolane moiety allows for versatile chemical modifications. This makes it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C28H29BN2O2

Molecular Weight

436.4 g/mol

IUPAC Name

3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-tritylpyrazole

InChI

InChI=1S/C28H29BN2O2/c1-26(2)27(3,4)33-29(32-26)25-20-21-31(30-25)28(22-14-8-5-9-15-22,23-16-10-6-11-17-23)24-18-12-7-13-19-24/h5-21H,1-4H3

InChI Key

UDDYXPPGFPNPGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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